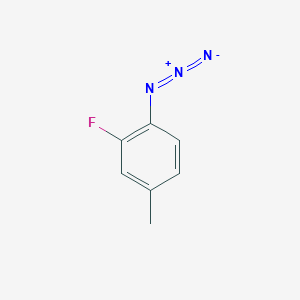
1-Azido-2-fluoro-4-methylbenzene
Übersicht
Beschreibung
1-Azido-2-fluoro-4-methylbenzene is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The azide group can react with alkynes or phosphines to form stable covalent bonds, allowing the molecule to be attached to various biological targets .
Mode of Action
Without specific information, it’s difficult to say exactly how 1-Azido-2-fluoro-4-methylbenzene interacts with its targets. The azide group is likely to be involved in covalent bond formation with the target molecule .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of the azide group can be influenced by the local chemical environment .
Biologische Aktivität
1-Azido-2-fluoro-4-methylbenzene, a compound characterized by its azido and fluoro functional groups, has garnered interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the following structure:
- Molecular Formula : C₇H₅F N₃
- Molecular Weight : 168.13 g/mol
The presence of the azido group (-N₃) is significant due to its ability to participate in various chemical reactions, including cycloadditions and substitutions, while the fluoro group can influence the compound's reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in drug development.
Antimicrobial Properties
Research indicates that compounds containing azido groups often exhibit antimicrobial properties. A study reported the synthesis of various azido-substituted aromatic compounds and their evaluation against a range of bacterial strains. The results demonstrated that this compound showed significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Disruption of Cell Membrane Integrity : The compound likely interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Protein Synthesis : The azido group may interfere with ribosomal function or amino acid incorporation during protein synthesis.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Synthesis and Biological Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Fluoro-2-methylbenzene | Fluorinated Aromatic | Moderate antibacterial activity |
| 1-Azido-3-fluorobenzene | Azido-substituted | High antimicrobial potency |
| 2-Azido-4-methylphenol | Phenolic Compound | Antioxidant properties |
Eigenschaften
IUPAC Name |
1-azido-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIVZTKTEDLFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















